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Abstract
This technical guide provides a comprehensive overview of strombine [N-(carboxymethyl)-L-

alanine], an important opine in marine mollusks. It details the initial discovery of this molecule,

its physiological roles in anaerobic metabolism and osmoregulation, and presents available

quantitative data on its concentration in various mollusk species. Furthermore, this document

outlines detailed experimental protocols for the extraction, purification, and identification of

strombine, and includes visualizations of its metabolic pathway to aid in understanding its

biological significance. This guide is intended to be a valuable resource for researchers in

marine biology, comparative physiology, and pharmacology, as well as for professionals in drug

development exploring novel bioactive compounds from marine sources.

Introduction
Strombine is a member of the opine family, a group of amino acid derivatives that are end

products of anaerobic glycolysis in many marine invertebrates.[1] First identified as a novel

imino acid in the adductor muscle of the oyster Crassostrea gigas, strombine is formed

through the reductive condensation of pyruvate and glycine, a reaction catalyzed by the

enzyme strombine dehydrogenase.[2] This process plays a crucial role in maintaining cellular

redox balance by reoxidizing NADH to NAD+ when oxygen is limited, thus allowing for the

continued production of ATP through glycolysis.[1][3]
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Beyond its role in anaerobic metabolism, strombine also functions as an osmolyte, helping to

regulate intracellular osmotic pressure in response to changes in environmental salinity.[4][5]

The accumulation and clearance of strombine and other opines are critical physiological

adaptations for marine mollusks, enabling them to survive in dynamic and often stressful

environments characterized by fluctuating oxygen levels and salinity.

This guide will delve into the technical aspects of strombine research, providing quantitative

data, detailed experimental methodologies, and a visual representation of its metabolic

pathway to facilitate a deeper understanding of this significant marine metabolite.

Quantitative Data on Strombine Concentrations
The concentration of strombine in marine mollusk tissues can vary significantly depending on

the species, tissue type, and the physiological state of the organism, particularly in response to

hypoxia or exercise. The following table summarizes available quantitative data on strombine
concentrations.
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Species Class Tissue Condition

Strombin
e
Concentr
ation
(nmol/mg
protein)

Alanopin
e
Concentr
ation
(nmol/mg
protein)

Referenc
e

Acropora

yongei

(coral)

Anthozoa
Whole

Tissue

Normoxia

(Day)
~30 ~1.3 [6]

Acropora

yongei

(coral)

Anthozoa
Whole

Tissue

Hypoxia

(Night)
~100 ~1.0 [6]

Acropora

yongei

(coral)

Anthozoa
Whole

Tissue

Peak Post-

Hypoxia

987.9 ±

155.5
13.1 ± 2.7 [6]

Mytilus

edulis
Bivalvia

Posterior

Adductor

Muscle

Normoxia ~30 - [6]

Mytilus

edulis
Bivalvia

Posterior

Adductor

Muscle

24h

Hypoxia

(aerial

exposure)

~100 - [6]

Mytilus

edulis
Bivalvia

Posterior

Adductor

Muscle

Maximum

Accumulati

on

~250 - [6]

Strombus

luhuanus

Gastropod

a

Pedal

Retractor

Muscle

Post-

Exercise

Accumulati

on

Observed

Accumulati

on

Observed

[7]

Physiological Role and Metabolic Pathway
Strombine's primary physiological roles in marine mollusks are twofold: facilitating anaerobic

metabolism and contributing to osmoregulation.
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3.1. Anaerobic Metabolism

During periods of intense muscular activity or environmental hypoxia, the demand for ATP

exceeds the capacity of aerobic respiration.[8] To sustain energy production, marine mollusks

rely on anaerobic glycolysis. The final step of this pathway involves the reduction of pyruvate to

lactate in many vertebrates. However, in numerous marine invertebrates, including mollusks,

pyruvate is reductively condensed with an amino acid to form an opine.[1][3] The formation of

strombine from pyruvate and glycine, catalyzed by strombine dehydrogenase, regenerates

NAD+ from NADH. This is essential for the continued operation of the glycolytic pathway and

the net production of ATP.[1] The accumulation of opines like strombine does not lead to a

significant change in intracellular pH, which is a key advantage over lactate accumulation.[3]

3.2. Osmoregulation

Marine mollusks are often osmoconformers, meaning their internal osmotic concentration

mirrors that of the surrounding seawater.[4][9] To maintain cell volume during fluctuations in

salinity, they regulate the intracellular concentration of organic osmolytes, including free amino

acids and their derivatives like strombine.[5][10] Under hyperosmotic stress (increased

salinity), cells accumulate osmolytes to draw in water and prevent shrinking. Conversely, under

hypoosmotic stress (decreased salinity), osmolytes are released or catabolized to prevent

excessive swelling and lysis.[9]

3.3. Strombine Metabolic Pathway

The synthesis of strombine is a single-step enzymatic reaction that is part of the broader opine

dehydrogenase pathway.
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Strombine synthesis via the opine dehydrogenase pathway.

Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and

identification of strombine from marine mollusk tissues. These protocols are synthesized from

various standard methods for metabolite analysis in marine invertebrates.[8][10][11][12]

4.1. Tissue Sample Preparation

Tissue Excision: Rapidly dissect the desired tissue (e.g., adductor muscle, foot, mantle) from

the mollusk on a chilled surface.

Flash Freezing: Immediately flash-freeze the tissue sample in liquid nitrogen to quench

metabolic activity.

Storage: Store the frozen tissue at -80°C until extraction.

Lyophilization (Optional): For dry weight measurements and to facilitate homogenization,

lyophilize the frozen tissue until a constant weight is achieved.

4.2. Extraction of Strombine

This protocol is designed for the extraction of small polar metabolites like strombine.
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Homogenization: Homogenize the frozen or lyophilized tissue (typically 50-100 mg) in a pre-

chilled glass homogenizer or using a bead beater.

Solvent Addition: Add 1 mL of ice-cold 80% methanol to the homogenized tissue.

Vortexing: Vortex the mixture vigorously for 1 minute.

Incubation: Incubate the mixture on ice for 20 minutes to allow for complete extraction, with

intermittent vortexing every 5 minutes.

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

Supernatant Collection: Carefully collect the supernatant, which contains the polar

metabolites, and transfer it to a new microcentrifuge tube.

Re-extraction (Optional but Recommended): To maximize yield, re-suspend the pellet in 0.5

mL of ice-cold 80% methanol, vortex, and centrifuge again. Combine the supernatants.

Drying: Dry the combined supernatant under a stream of nitrogen gas or using a vacuum

concentrator. The dried extract can be stored at -80°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excised Mollusk Tissue

Flash Freeze in Liquid N2

Homogenize Tissue

Add 80% Methanol (ice-cold)

Vortex and Incubate on Ice

Centrifuge (14,000 x g, 4°C)

Collect Supernatant

Dry Extract (Nitrogen Stream)

Strombine-containing Extract

Click to download full resolution via product page

Workflow for the extraction of strombine from mollusk tissue.
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4.3. Purification by High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, the dried extract can be reconstituted and analyzed by HPLC.

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, for example, 20

mM potassium phosphate buffer (pH 7.0).

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any

particulate matter.

HPLC System:

Column: A reversed-phase C18 column is commonly used for the separation of opines.

Mobile Phase: An isocratic elution with a phosphate buffer or a gradient elution with an

acetonitrile/water mixture can be optimized.

Detection: UV detection at a wavelength around 210 nm is suitable for non-derivatized

opines. For higher sensitivity and specificity, fluorescence detection after pre-column

derivatization with a reagent like o-phthalaldehyde (OPA) can be employed.

Quantification: Strombine concentration is determined by comparing the peak area of the

sample to a standard curve generated from pure strombine standards of known

concentrations.

4.4. Identification and Structural Elucidation

4.4.1. Mass Spectrometry (MS)

Sample Introduction: The purified fraction from HPLC or the crude extract can be directly

infused or introduced via an LC-MS system.

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for opines.

Analysis: High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide an accurate

mass measurement for formula determination. Tandem mass spectrometry (MS/MS) can be

used to obtain fragmentation patterns for structural confirmation. The expected [M+H]+ for

strombine (C5H9NO4) is m/z 148.0559.
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4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For NMR analysis, a larger quantity of purified strombine is required

(typically >1 mg). The purified sample is dissolved in a deuterated solvent, such as

deuterium oxide (D2O).

NMR Experiments:

1H NMR: Provides information on the number and chemical environment of protons.

13C NMR: Provides information on the carbon skeleton.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the

connectivity between protons and carbons, allowing for unambiguous structure

elucidation.

Conclusion and Future Directions
Strombine is a key metabolite in the physiological adaptations of marine mollusks to their

environment. Its roles in anaerobic metabolism and osmoregulation are well-established, and

its presence is widespread throughout the phylum. This guide has provided a consolidated

resource of the current knowledge on strombine, including quantitative data and detailed

methodologies for its study.

Future research should focus on expanding the quantitative analysis of strombine across a

broader range of mollusk species, particularly in cephalopods and various gastropod lineages,

to better understand the evolutionary distribution and significance of this opine. Furthermore,

investigations into the potential signaling roles of strombine, beyond its metabolic and

osmolyte functions, could reveal novel biological activities. The development of more sensitive

and high-throughput analytical methods will also be crucial for advancing our understanding of

the dynamic changes in strombine concentrations in response to environmental stressors. For

drug development professionals, the unique biochemical pathways involving strombine in

marine mollusks may offer novel targets for therapeutic intervention or provide inspiration for

the design of new bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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